Comparative Reactivity in Suzuki-Miyaura Coupling for Synthesis of CDK9 Inhibitor NVP-2
In the optimized synthesis of the CDK9 inhibitor NVP-2, (5-Chloro-2-fluoropyridin-4-yl)boronic acid achieved a high yield of 87.1% in a Suzuki-Miyaura coupling with a bromopyridine intermediate (6) . This performance is quantitatively superior to the original patent procedure for this step, which utilized a different boronic acid partner and required harsh conditions (microwave reactor) and resulted in lower, unspecified yields . The improved yield demonstrates a clear advantage for this specific boronic acid in the context of this pharmaceutically relevant coupling.
| Evidence Dimension | Suzuki-Miyaura Coupling Yield |
|---|---|
| Target Compound Data | 87.1% |
| Comparator Or Baseline | Patent procedure for NVP-2 intermediate 7 (using an alternative boronic acid) |
| Quantified Difference | Improved yield; lower yield for comparator (unspecified) |
| Conditions | Reaction with intermediate 6 (1.0 g, 3.38 mmol), Pd(dppf)Cl2 (0.247 g), Cs2CO3 (3.3 g) in THF/H2O (2:1) at 60°C for 5 hours. |
Why This Matters
For procurement in process chemistry, a demonstrated 87.1% yield under mild conditions provides a quantifiable basis for selecting this boronic acid over alternatives that may require harsher conditions and deliver lower yields.
